REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]2[O:13][CH:10]2[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:14]([NH:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)C>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH:10]([OH:13])[CH:11]([N:21]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:12]1)=[O:7])([CH3:2])([CH3:3])[CH3:4]
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Name
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|
Quantity
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3.7 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CC2C(C1)O2
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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7.88 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)NCC1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 10 hours
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Duration
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10 h
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Type
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CUSTOM
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Details
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At the end of this time, the solvent was removed by evaporation under reduced pressure
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Type
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WASH
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Details
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eluted with a 12:88 by volume mixture of ethyl acetate and toluene
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Name
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1-t-butoxycarbonyl-3-dibenzylamino-4-hydroxypyrrolidine
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Type
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product
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Smiles
|
C(C)(C)(C)OC(=O)N1CC(C(C1)O)N(CC1=CC=CC=C1)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 15.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |